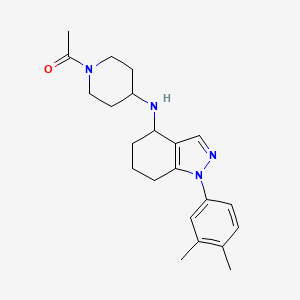![molecular formula C22H19N3O B5986610 2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol](/img/structure/B5986610.png)
2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MBIMP, and it belongs to the class of benzimidazole derivatives.
作用机制
The mechanism of action of MBIMP is not fully understood. However, it has been reported to interact with various cellular targets, including DNA, proteins, and enzymes. MBIMP has been shown to bind to DNA and induce DNA damage, which leads to apoptosis in cancer cells. It also interacts with various proteins involved in cell signaling pathways, which results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
MBIMP has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinases. MBIMP also inhibits the production of reactive oxygen species, which leads to the reduction of oxidative stress. Additionally, MBIMP has been reported to modulate the expression of various genes involved in cancer cell proliferation and inflammation.
实验室实验的优点和局限性
MBIMP has several advantages as a potential therapeutic agent. It exhibits potent anticancer, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. MBIMP has also been shown to have low toxicity in animal studies, which indicates its safety profile. However, there are some limitations to using MBIMP in lab experiments. Its solubility in water is limited, which makes it difficult to administer in vivo. Additionally, the mechanism of action of MBIMP is not fully understood, which makes it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for research on MBIMP. One potential direction is to optimize its synthesis method to obtain higher yields and purity. Another direction is to investigate its potential as a combination therapy with other anticancer agents. Further studies are also needed to elucidate the mechanism of action of MBIMP and its interaction with cellular targets. Additionally, in vivo studies are needed to evaluate its safety and efficacy in animal models. Finally, the development of MBIMP as a potential therapeutic agent for clinical use requires further investigation.
合成方法
The synthesis of MBIMP involves the reaction of 1-(4-methylbenzyl)-1H-benzimidazole-2-amine with salicylaldehyde in the presence of a suitable catalyst. The resulting product is purified by recrystallization to obtain pure MBIMP. This synthesis method has been reported in various research articles, and it has been optimized to obtain high yields of MBIMP.
科学研究应用
MBIMP has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antitumor, anti-inflammatory, and antioxidant properties. MBIMP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest. MBIMP has been reported to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant activity by scavenging free radicals.
属性
IUPAC Name |
2-[(E)-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-16-10-12-17(13-11-16)15-25-20-8-4-3-7-19(20)24-22(25)23-14-18-6-2-5-9-21(18)26/h2-14,26H,15H2,1H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMORHQBGLNIKU-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/N=C/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986535.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5986542.png)
![3-ethyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5986550.png)
![3-(4-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B5986558.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986566.png)
![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-(4-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B5986571.png)
![N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5986574.png)
![2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5986591.png)
![N-methyl-1-(3-methyl-2-thienyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5986593.png)
![2-hydroxy-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B5986599.png)
![1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5986607.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5986620.png)
